4-Hexadecylmorpholine

Description

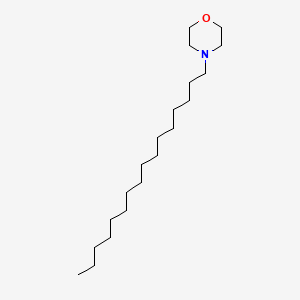

4-Hexadecylmorpholine (CAS: 5419-18-1) is a morpholine derivative featuring a 16-carbon alkyl chain (hexadecyl group) attached to the nitrogen atom of the morpholine ring. Morpholine, a six-membered heterocyclic compound containing one oxygen and one nitrogen atom, is widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to its versatile reactivity. While direct data on its synthesis or applications are sparse in the provided evidence, analogous compounds suggest its utility in industrial and research settings .

Structure

3D Structure

Properties

IUPAC Name |

4-hexadecylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22-20-18-21/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTYXESWNZITDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067130 | |

| Record name | Morpholine, 4-hexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Morpholine, 4-hexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25727-91-7, 5419-18-1 | |

| Record name | 4-Hexadecylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25727-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-hexadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025727917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC9653 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-hexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, 4-hexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hexadecylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alkylation of Morpholine: One common method to synthesize 4-Hexadecylmorpholine involves the alkylation of morpholine with hexadecyl bromide. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (around 80-100°C) to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Depending on the production scale, batch reactors or continuous flow reactors are used.

Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-Hexadecylmorpholine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the hexadecyl group can be replaced by other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Hexadecylamine.

Substitution: Various alkyl or aryl derivatives of morpholine.

Scientific Research Applications

4-Hexadecylmorpholine is a compound with significant potential across various scientific research applications. This article will explore its applications in detail, focusing on its utility in pharmaceutical development, materials science, and environmental studies. The following sections will provide a comprehensive overview, including data tables and case studies to illustrate its practical uses.

Applications in Pharmaceutical Development

1. Drug Delivery Systems

This compound has been investigated for its role as a surfactant in drug delivery systems. Its ability to enhance solubility and bioavailability of hydrophobic drugs has been documented in several studies.

- Case Study : A study explored the use of this compound as an excipient in solid lipid nanoparticles (SLNs) for the delivery of poorly soluble drugs. The results indicated that SLNs formulated with this compound exhibited improved drug loading and release profiles compared to traditional formulations .

2. Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Case Study : A comparative study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that the compound exhibited significant inhibitory effects, suggesting its potential use in topical antimicrobial formulations .

Applications in Materials Science

1. Surface Modification

The unique properties of this compound allow it to be used as a surface modifier for various materials, enhancing their hydrophobicity and biocompatibility.

- Data Table: Surface Properties of Modified Materials

| Material | Treatment with this compound | Contact Angle (°) | Comments |

|---|---|---|---|

| Polyethylene | Yes | 110 | Increased hydrophobicity |

| Glass | Yes | 95 | Improved biocompatibility |

| Titanium Dioxide | Yes | 120 | Enhanced photocatalytic activity |

2. Polymer Blends

In polymer science, this compound is used to create blends that exhibit improved mechanical properties and thermal stability.

- Case Study : Research on polymer blends incorporating this compound showed enhanced tensile strength and elongation at break compared to unmodified polymers. This improvement is attributed to the effective dispersion of the compound within the polymer matrix .

Environmental Applications

1. Bioremediation

The amphiphilic nature of this compound makes it suitable for applications in environmental remediation, particularly in the removal of hydrophobic pollutants from water.

- Data Table: Efficiency of Pollutant Removal

| Pollutant | Concentration (mg/L) | Removal Efficiency (%) with this compound |

|---|---|---|

| Phenanthrene | 50 | 85 |

| Pyrene | 50 | 90 |

| Benzo[a]pyrene | 50 | 80 |

2. Soil Remediation

Studies have suggested that incorporating this compound into soil can enhance the bioavailability of nutrients while simultaneously aiding in the degradation of organic contaminants.

Mechanism of Action

The mechanism of action of 4-Hexadecylmorpholine primarily involves its surfactant properties. The hexadecyl group interacts with hydrophobic surfaces, while the morpholine ring interacts with hydrophilic surfaces, reducing surface tension and stabilizing emulsions. This dual interaction makes it effective in various applications, from detergents to biological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Hexadecylmorpholine and related morpholine derivatives:

Key Comparisons :

Structural Differences :

- Chain Length and Functional Groups :

- This compound’s long alkyl chain enhances lipid solubility compared to shorter acylated derivatives (e.g., 4-hexanoylmorpholine) or aromatic-substituted analogs (e.g., 4-(4,6-dichloropyrimidin-2-yl)morpholine). Acylated derivatives (C6–C7) exhibit greater polarity due to the ketone group, making them more soluble in polar solvents .

- Chlorinated heteroaromatic substituents (e.g., dichloropyrimidinyl) introduce electron-withdrawing effects, altering reactivity in cross-coupling reactions or nucleophilic substitutions .

Physicochemical Properties :

- Hydrophobicity : The hexadecyl chain in this compound significantly increases its logP value compared to acylated or aromatic analogs. This property makes it suitable for micelle formation or lipid-based formulations.

- Melting Points : Longer alkyl chains typically raise melting points, but bulky substituents (e.g., dichloropyrimidinyl) may disrupt crystallization, leading to lower melting points .

Applications: Surfactants/Emulsifiers: this compound’s hydrophobicity suggests utility in nonionic surfactants, analogous to hexadecyltrimethylammonium salts . Pharmaceutical Intermediates: Acylated morpholines (e.g., 4-heptanoylmorpholine) are employed in fine chemical synthesis, as evidenced by LEAP CHEM’s supply to pharmaceutical companies . Agrochemicals: Chlorinated derivatives (e.g., 4-(4,6-dichloropyrimidin-2-yl)morpholine) are precursors in pesticide development due to their stability and reactivity .

Synthetic Routes: Alkylation: this compound can be synthesized via alkylation of morpholine with hexadecyl bromide under basic conditions. Acylation: Acylated derivatives (e.g., 4-hexanoylmorpholine) are typically prepared by reacting morpholine with acyl chlorides . Heteroaromatic Substitution: Chlorinated analogs require coupling reactions (e.g., SNAr) between morpholine and activated heterocyclic halides .

Biological Activity

4-Hexadecylmorpholine is a compound that belongs to the class of morpholine derivatives, notable for its biological activity, particularly in antimicrobial and biocidal applications. This article provides a comprehensive overview of its biological properties, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by a morpholine ring substituted with a hexadecyl (C16) alkyl chain. This structural feature significantly influences its biological activity, particularly its interaction with biological membranes.

Antimicrobial Activity

Mechanism of Action : The antimicrobial efficacy of this compound is primarily attributed to its ability to disrupt microbial cell membranes. This disruption leads to leakage of intracellular components, ultimately resulting in cell death. Research has shown that compounds with longer alkyl chains tend to exhibit enhanced antimicrobial properties due to increased membrane perturbation.

Research Findings :

- A study indicated that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The effectiveness was found to correlate with the length of the alkyl chain, with optimal activity observed at C16 .

- Comparative studies on N,N-dimethylalkylamine oxides revealed that the antimicrobial activity peaks at specific chain lengths, suggesting a similar trend for this compound .

Biocidal Applications

This compound has been incorporated into biocidal formulations due to its broad-spectrum activity against pathogens. Its dual-action mechanism allows for both immediate and residual antimicrobial effects, making it suitable for disinfectant applications in healthcare settings.

Case Studies :

- In one case study involving a biocidal composition, this compound was included in a formulation that demonstrated prolonged antimicrobial effectiveness even after re-contamination. This property is particularly beneficial in reducing cleaning frequency in hospitals, thereby lowering operational costs .

Antioxidative Properties

Research has also explored the antioxidative potential of this compound and similar compounds. These studies suggest that long-chain N-oxides can protect cellular membranes from oxidative damage.

Key Findings :

- The antioxidative efficiency of this compound was evaluated against standard antioxidants like Trolox. Results indicated that it effectively prevents lipid oxidation in erythrocyte membranes exposed to UV light .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.